molecular formula C10H10FNO2 B13681947 Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate

Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate

Cat. No.: B13681947
M. Wt: 195.19 g/mol
InChI Key: QSQJNLFKFYTKST-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H10FNO2. This compound is characterized by the presence of an amino group, a fluorine atom, and an ester functional group attached to a propenoate backbone. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate typically involves the condensation of an appropriate aldehyde with an amino-fluorophenyl compound in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate exerts its effects involves interactions with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
  • Methyl 3-amino-3-(4-fluorophenyl)prop-2-enoate

Uniqueness

Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H10FNO2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,12H2,1H3

InChI Key

QSQJNLFKFYTKST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C(C(=CC=C1)F)N

Origin of Product

United States

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